molecular formula C14H13N5OS B2815495 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2415526-79-1

3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2815495
CAS No.: 2415526-79-1
M. Wt: 299.35
InChI Key: CKNYRXYNIIQNSL-UHFFFAOYSA-N
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Description

3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that features a unique fusion of thieno, pyridin, triazolo, and pyridazin rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions. One common approach includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of thieno, pyridin, triazolo, and pyridazin rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-15-16-13-3-2-11(17-19(9)13)14(20)18-6-4-12-10(8-18)5-7-21-12/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNYRXYNIIQNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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